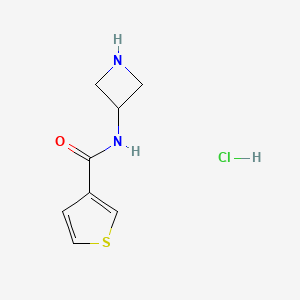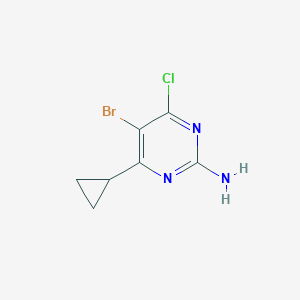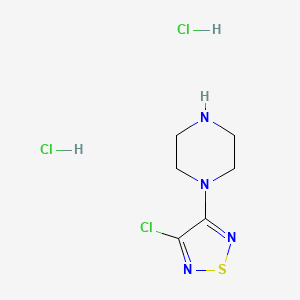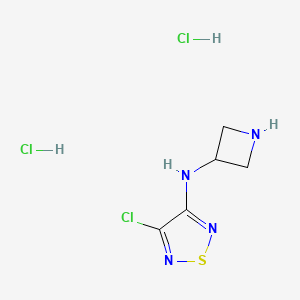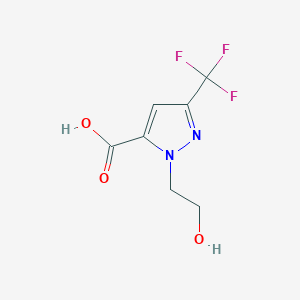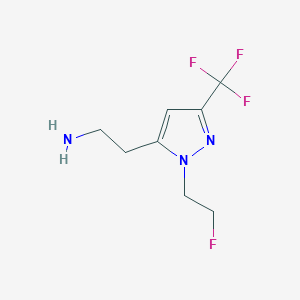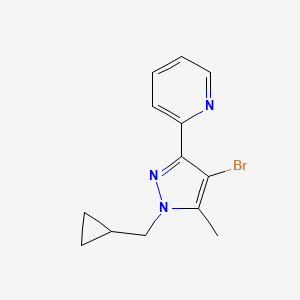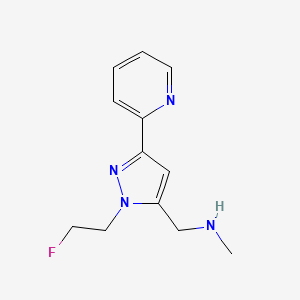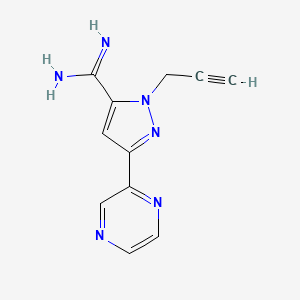
4-Bromo-6-(4-methoxybenzyl)pyrimidine
Vue d'ensemble
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They have various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves reactions with amidines and ketones . For example, a copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines .Applications De Recherche Scientifique
Antiviral Activity
Compounds derived from pyrimidines, including those related to 4-Bromo-6-(4-methoxybenzyl)pyrimidine, have been synthesized and evaluated for their antiviral activities. For example, 2,4-Diamino-6-hydroxypyrimidines substituted at position 5 have been prepared and shown to inhibit retrovirus replication in cell culture, indicating potential utility in antiretroviral therapy (Hocková et al., 2003).
Antitumor Activity
Several studies have focused on the synthesis of pyrimidine derivatives with antitumor properties. For instance, compounds synthesized from reactions of 2-methylthio-4,6-dichloro-5-(4-alkoxybenzyl)pyrimidines have been explored for their antitumor properties, demonstrating potential as anticancer agents (Grigoryan et al., 2008). Additionally, hetero annulated carbazoles, including pyrimido derivatives, have shown enviable selective growth inhibition on specific cancer cell lines, suggesting a pathway for novel antitumor agents (Murali et al., 2017).
Antimycobacterial Activity
The synthesis of imidazole derivatives mimicking the structure of potent antimycobacterial pyrimidines has been investigated, with some compounds exhibiting in vitro antimycobacterial activity. This research indicates potential applications in treating mycobacterial infections (Miranda & Gundersen, 2009).
DNA Repair and Photolyase Activity
Research into DNA repair mechanisms has identified enzymes that specifically target and repair pyrimidine dimers in DNA, such as those that might incorporate brominated pyrimidine derivatives. These studies contribute to our understanding of cellular responses to UV damage and the potential for enhancing DNA repair capabilities (Kim et al., 1994).
Fluorescence Labeling and High-Performance Liquid Chromatography (HPLC)
The development of novel fluorescence labeling techniques using brominated pyrimidine derivatives for HPLC analysis exemplifies the utility of these compounds in biochemical assays and analytical chemistry. These methods offer enhanced sensitivity and specificity for detecting nucleic acids and their modifications (Iwamoto et al., 1984).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-6-[(4-methoxyphenyl)methyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-16-11-4-2-9(3-5-11)6-10-7-12(13)15-8-14-10/h2-5,7-8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQBEVNZZRAUMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-(4-methoxybenzyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



